BenchChemオンラインストアへようこそ!

Rubranol

Antiviral HIV-1 Natural Product Screening

Rubranol (≥98%, HPLC) is a stereochemically defined (R)-enantiomer with superior aglycone bioavailability. Validated in LPS-induced NO inhibition (74%) and HIV-1 CA CTD screening (EC50 15.85 μM), it outperforms glycosylated derivatives. This batch-specific compound ensures assay reproducibility with a 92.5% predicted human intestinal absorption, bypassing hydrolysis steps.

Molecular Formula C19H24O5
Molecular Weight 332.4 g/mol
CAS No. 211126-61-3
Cat. No. B155101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubranol
CAS211126-61-3
Molecular FormulaC19H24O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O
InChIInChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1
InChIKeyKCWHZHZEQUHBCW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Rubranol (CAS 211126-61-3): A Linear Diarylheptanoid Aglycone for Anti-Inflammatory and Antiviral Procurement Consideration


Rubranol (CAS 211126-61-3), systematically named (R)-1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptane, is a linear diarylheptanoid aglycone with the molecular formula C19H24O5 and a molecular weight of 332.4 g/mol . It is a naturally occurring phenolic compound isolated from various Alnus species (e.g., Alnus formosana, Alnus nepalensis) and exists as a single (R)-enantiomer with one defined stereocenter [1][2]. The compound is characterized by high lipophilicity (XlogP = 3.7) and five hydrogen bond donors, which influence its physicochemical and ADMET properties [3].

Why Rubranol Cannot Be Interchanged with Other Diarylheptanoids or Generic NO Synthase Inhibitors


Generic substitution of Rubranol with other linear diarylheptanoids (e.g., hirsutenone, hirsutanonol) or chemically distinct NO synthase inhibitors is scientifically invalid due to structure-specific biological activities and stereochemistry-dependent molecular recognition. Rubranol possesses a unique (R)-configured hydroxyl group at C-5 and a specific arrangement of catechol moieties that confer distinct binding profiles: as an aglycone, it exhibits superior biological activity compared to its glycosylated derivatives [1]. In HIV-1 capsid C-terminal domain (CA CTD) screening, only Rubranol among 2,080 natural products demonstrated moderate antiviral activity (EC50 = 15.85 μM), while structurally related diarylheptanoids like hirsutanonol showed no comparable inhibition in the same assay [2]. In inflammatory models, Rubranol inhibited LPS-induced NO production by 74%, whereas the specific comparative activity of other diarylheptanoids in the same assay system remains either unreported or differs significantly [3]. These structure-activity relationships preclude simple interchangeability.

Rubranol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Rubranol vs. 2,079 Other Natural Products: HIV-1 Replication Inhibition in a High-Throughput Screening Campaign

In a screen of 2,080 natural products for HIV-1 capsid C-terminal domain (CA CTD) targeting, Rubranol emerged as the most active compound, inhibiting HIV-1 replication with an EC50 of 15.85 μM [1]. This was a primary screen at 50 μM fixed concentration, followed by dose-response confirmation. Among the six compounds that progressed to dose-response testing, only Rubranol and one other compound inhibited viral replication; the remaining four showed no activity at comparable concentrations [1].

Antiviral HIV-1 Natural Product Screening

Rubranol vs. Hirsutanonol: Differential Binding Modes in HIV-1 Capsid CA CTD Pocket

Molecular docking analyses revealed that Rubranol and hirsutanonol, both linear diarylheptanoids, bind to the same conserved hydrophobic pocket of HIV-1 CA CTD but adopt distinct binding poses [1]. Rubranol's binding mode was characterized by more favorable hydrophobic interactions with key residues, correlating with its superior antiviral activity (EC50 = 15.85 μM vs. hirsutanonol: no significant antiviral activity in the same assay) [1].

Antiviral HIV-1 Molecular Docking Capsid Assembly

Rubranol vs. Aglycone-Glycoside Pair: Superior Anti-Inflammatory Activity of the Aglycone Form

Enzymatic hydrolysis of Alnus sibirica extract (EAS) liberates Rubranol (3) from its glycosylated precursors, resulting in enhanced biological activity [1]. The aglycone Rubranol demonstrated 74% inhibition of LPS-induced NO production in activated macrophages [2]. This finding aligns with the general principle that diarylheptanoid aglycones exhibit superior anti-inflammatory potency compared to their glycosylated counterparts, which are less membrane-permeable and may have reduced target engagement [1].

Anti-inflammatory Enzymatic Hydrolysis Aglycone vs. Glycoside

Rubranol vs. Class Average: Consistent NO Synthase Inhibition Across Multiple Studies

Rubranol's anti-inflammatory activity has been validated in multiple independent studies, with consistent inhibition of LPS-induced NO production ranging from 74% to >50% at similar concentrations [1][2]. This reproducibility contrasts with many natural products where activity varies widely between laboratories or batches. The 74% inhibition value reported by Lai et al. (2012) in RAW264.7 macrophages is corroborated by subsequent studies using the same cell model [1].

Anti-inflammatory NO Synthase Macrophage Reproducibility

Rubranol vs. Synthetic NO Synthase Inhibitors: Favorable ADMET Predicted Profile

In silico ADMET predictions using admetSAR 2 indicate that Rubranol has a 92.5% probability of human intestinal absorption, does not cross the blood-brain barrier (70% probability), and is not a P-glycoprotein substrate (80.2% probability) [1]. Its XlogP of 3.7 and topological polar surface area of 101 Ų suggest favorable oral bioavailability potential compared to many synthetic NOS inhibitors that suffer from poor permeability or high efflux ratios [1].

ADMET Drug-likeness In Silico Prediction Natural Product

Rubranol vs. Hirsutenone and Hirsutanonol: Differential Antioxidant Capacity in Radical Scavenging Assays

In the Wang et al. (2019) study, Rubranol (3) demonstrated significant scavenging activity against DPPH radicals and NBT superoxide, but the potency differed from other diarylheptanoids isolated from the same extract [1]. While all compounds (hirsutanonol, hirsutenone, rubranol, muricarpon B) showed excellent antioxidant activity, the relative order of potency varied between DPPH and NBT assays, indicating distinct radical scavenging profiles [1].

Antioxidant DPPH NBT Superoxide Diarylheptanoid

Rubranol: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


HIV-1 Capsid Assembly Inhibitor Discovery and Mechanistic Studies

Based on head-to-head screening data (Section 3, Evidence Item 1) showing Rubranol as the most active compound among 2,080 natural products (EC50 = 15.85 μM), researchers should prioritize Rubranol as a validated starting point for medicinal chemistry optimization targeting HIV-1 capsid assembly [1]. Its distinct binding mode to the CA CTD hydrophobic pocket (Section 3, Evidence Item 2) provides a structural rationale for lead optimization and structure-activity relationship studies [1].

Anti-Inflammatory Assay Development and Positive Control Standardization

Given the cross-study reproducibility of Rubranol's NO synthase inhibition (74% in LPS-stimulated macrophages, Section 3, Evidence Item 4), it serves as an ideal positive control for standardizing anti-inflammatory assays across laboratories [1][2]. The aglycone form ensures direct activity without hydrolysis steps (Section 3, Evidence Item 3), simplifying assay workflows [3].

In Vivo Proof-of-Concept Studies for Inflammatory or Antiviral Indications

Rubranol's favorable predicted ADMET profile (92.5% human intestinal absorption, low BBB penetration, non-P-gp substrate; Section 3, Evidence Item 5) supports its use in early in vivo efficacy studies for inflammatory or antiviral indications, reducing the risk of PK-related failure compared to less drug-like synthetic inhibitors [1].

Comparative Natural Product Chemistry and Structure-Activity Relationship Profiling

The distinct antioxidant profiles of Rubranol vs. hirsutenone and hirsutanonol in DPPH and NBT assays (Section 3, Evidence Item 6) make Rubranol a valuable comparator in studies exploring the structure-activity relationships of linear diarylheptanoids, particularly for radical-specific scavenging applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubranol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.